

A Head-to-Head Battle in ERK Inhibition: ASN007 vs. Ravoxertinib (GDC-0994)

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Compound of Interest

Compound Name: ASN007

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A Comparative Analysis for Researchers and Drug Development Professionals

The RAS/RAF/MEK/ERK signaling cascade, a cornerstone of cellular growth and survival, is frequently dysregulated in a multitude of cancers, making it a prime target for therapeutic intervention. Within this pathway, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical signaling node. Their inhibition offers a promising strategy, particularly in tumors harboring BRAF and RAS mutations that are often resistant to upstream inhibitors. This guide provides a detailed comparative analysis of two prominent ERK1/2 inhibitors: **ASN007** and ravoxertinib (GDC-0994), presenting key preclinical and clinical data to inform research and development decisions.

Mechanism of Action: Targeting the Final Step in the MAPK Cascade

Both **ASN007** and ravoxertinib are orally bioavailable, small-molecule inhibitors that target the kinase activity of ERK1 and ERK2.^{[1][2]} By binding to ERK1/2, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.^{[1][2]} This direct inhibition of the terminal kinase in the MAPK pathway is a strategic approach to overcome resistance mechanisms that can arise from the reactivation of ERK signaling despite the use of upstream BRAF or MEK inhibitors.^[1]

Preclinical studies have demonstrated that **ASN007** is a potent inhibitor of ERK1/2 with an IC₅₀ of approximately 1-2 nM and exhibits a notably long target residence time of 550 minutes.

[3] Ravoxertinib also demonstrates high potency, with IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2 in biochemical assays.[4]

Preclinical Efficacy: A Competitive Edge in Mutant Cancer Models

Both compounds have shown significant anti-tumor activity in preclinical models of cancers with RAS and BRAF mutations.[5][6] However, direct comparative studies suggest a potential advantage for **ASN007** in certain contexts.

A key study directly compared the antiproliferative activity of **ASN007**, ravoxertinib, and another ERK1/2 inhibitor, ulixertinib, across a panel of solid tumor cell lines.[1] The findings indicated that **ASN007** demonstrated superior efficacy in cell lines harboring mutations in the RAS/RAF pathway.[1] Specifically, in a panel of 14 solid tumor cell lines with RAS/RAF pathway mutations, **ASN007** showed a median IC50 of 37 nM, while the IC50 values for ravoxertinib were higher, indicating lower potency in this direct comparison.[1]

In Vitro Antiproliferative Activity

Cell Line	Mutation Status	ASN007 IC50 (nM)	Ravoxertinib (GDC-0994) IC50 (nM)
Solid Tumors with RAS/RAF Mutations (Median of 14 cell lines)	BRAF or RAS mutant	37	>100 (in many cases)
Solid Tumors without RAS/RAF Mutations (Median of 9 cell lines)	Wild-Type	>10,000	>10,000
A375 (Melanoma)	BRAF V600E	Potent Inhibition	140 (pRSK inhibition)
HT-29 (Colorectal Cancer)	BRAF V600E	Potent Inhibition	-
Various KRAS, NRAS, HRAS mutant cell lines	RAS mutant	More potent activity reported	Significant single-agent activity

Table 1: Comparative in vitro antiproliferative activity of **ASN007** and raxoxertinib in cancer cell lines. Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)

In Vivo Tumor Models

Both inhibitors have demonstrated robust in vivo efficacy in xenograft and patient-derived xenograft (PDX) models.

- **ASN007**: Showed strong anti-tumor activity in multiple RAS mutant xenograft and PDX models, irrespective of the specific mutation subtype.[\[3\]](#) It also maintained significant activity in BRAF mutant melanoma PDX models that were resistant to BRAF and MEK inhibitors.[\[3\]](#)
- Raxoxertinib: Demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice, when administered orally.[\[6\]](#)[\[7\]](#)

Clinical Development and Safety Profile

Both **ASN007** and raxoxertinib have advanced into Phase 1 clinical trials, providing initial insights into their safety, tolerability, and clinical activity in patients with advanced solid tumors.

ASN007 (NCT03415126)

The first-in-human Phase 1 study of **ASN007** evaluated both once-daily (QD) and once-weekly (QW) dosing schedules in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[\[3\]](#)

- Maximum Tolerated Dose (MTD): 40mg QD and 250mg QW.[\[3\]](#)
- Safety: Reversible treatment-related adverse events included rash, nausea, vomiting, diarrhea, fatigue, and central serous retinopathy.[\[3\]](#)
- Efficacy: Durable clinical benefit was observed, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer and stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E mutant thyroid cancer.[\[3\]](#) Pharmacokinetic analysis showed a dose-dependent increase in exposure with an elimination half-life of 10-15 hours.[\[3\]](#)

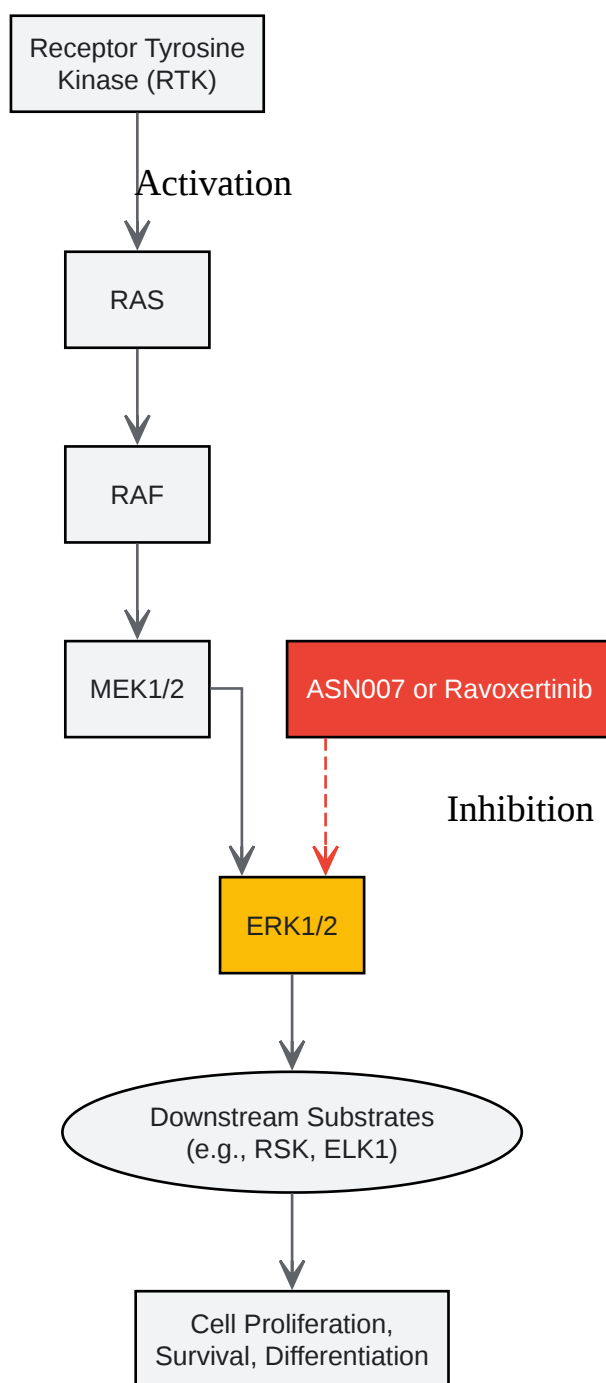
Ravoxertinib (GDC-0994)

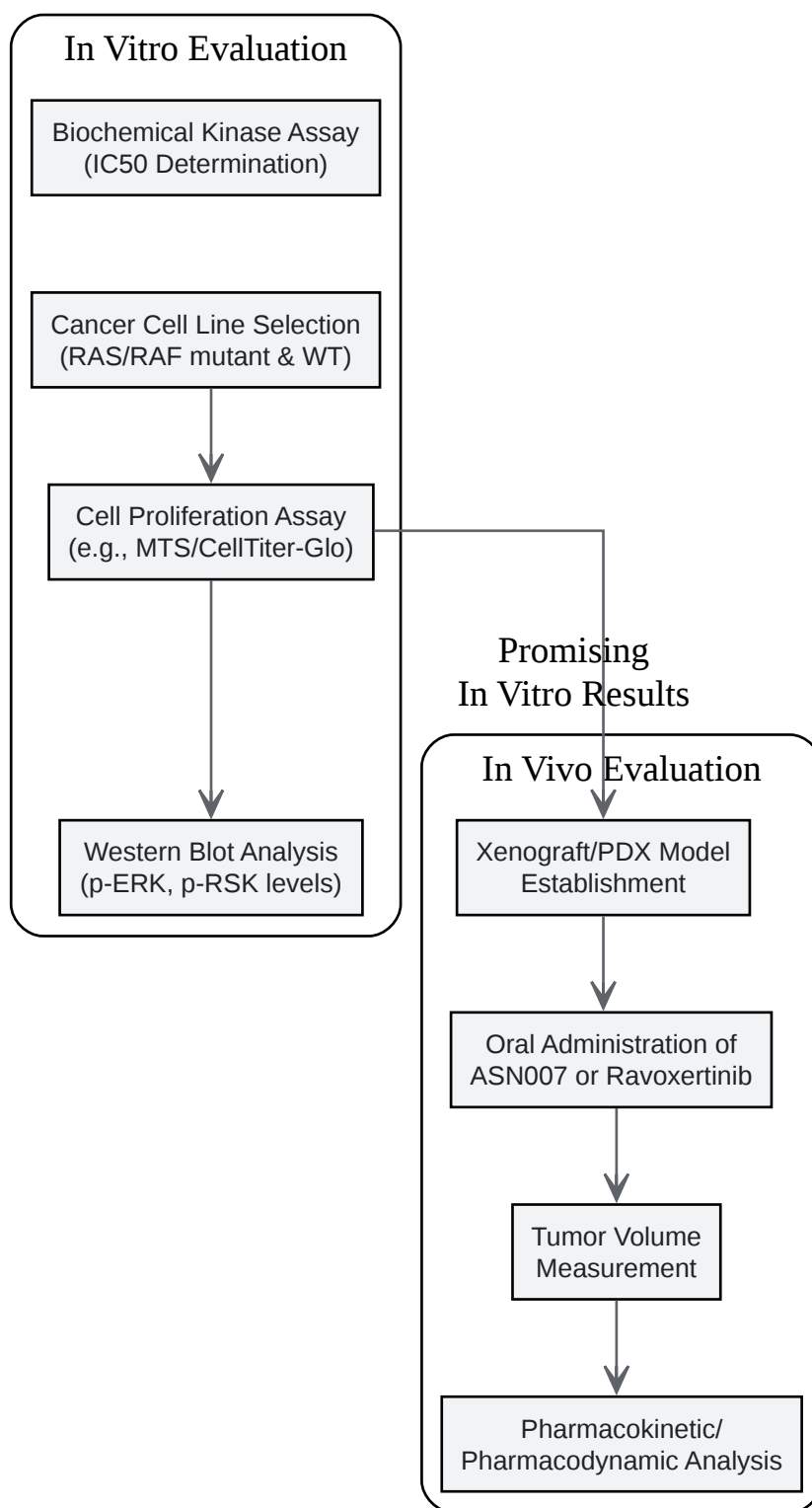
Ravoxertinib has also been evaluated in a Phase 1 dose-escalation study in patients with locally advanced or metastatic solid tumors.[8]

- **Dosing:** Dose levels ranging from 50 to 800 mg once daily were investigated. A 400 mg once-daily dose was selected for the expansion cohort.
- **Safety:** The safety and tolerability profile was assessed to determine the recommended Phase 2 dose.
- **Efficacy:** Preliminary antitumor activity was observed, particularly in patients with BRAF-mutated cancers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ERK1/2 inhibitors.





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